[2-(trimethylazaniumyl)ethyl]phosphonate

Catalog No.
S600854
CAS No.
14596-57-7
M.F
C5H14NO3P
M. Wt
167.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(trimethylazaniumyl)ethyl]phosphonate

CAS Number

14596-57-7

Product Name

[2-(trimethylazaniumyl)ethyl]phosphonate

IUPAC Name

hydroxy-[2-(trimethylazaniumyl)ethyl]phosphinate

Molecular Formula

C5H14NO3P

Molecular Weight

167.14 g/mol

InChI

InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)

InChI Key

VCANKBLUHKRQLL-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCP(=O)([O-])[O-]

Synonyms

2-(trimethylammonio)ethylphosphonate, N,N,N-trimethyl-2-aminoethylphosphonate, TMAEP

Canonical SMILES

C[N+](C)(C)CCP(=O)(O)[O-]

Organic Synthesis:

Trimethyl(2-phosphonatoethyl)azanium, also known as TMAPEA, has been investigated as a potential catalyst for various organic reactions. Studies have shown its effectiveness in:

  • Aldol condensation: TMAPEA can promote the formation of carbon-carbon bonds between aldehydes and ketones in a process known as aldol condensation. This reaction is crucial for the synthesis of numerous complex organic molecules, including pharmaceuticals and natural products [].
  • Michael addition: TMAPEA can also catalyze Michael addition reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is valuable for creating new carbon-carbon bonds and introducing functional groups into organic molecules [].
  • Asymmetric catalysis: Researchers are exploring the potential of TMAPEA for asymmetric catalysis, where a catalyst selectively produces one enantiomer of a product molecule. This is particularly significant for the development of chiral drugs and other pharmaceuticals [].

Material Science:

TMAPEA has been studied for its potential applications in material science, particularly in the development of:

  • Ionic liquids: TMAPEA can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These liquids have applications in various fields, including catalysis, electrochemistry, and separation science [].
  • Flame retardants: Studies suggest that TMAPEA can act as a flame retardant, potentially offering a more sustainable alternative to traditional halogenated flame retardants, which raise environmental concerns [].

Biological Applications:

While research is still ongoing, TMAPEA has shown potential applications in biological fields, including:

  • Antimicrobial activity: Some studies have reported the antimicrobial activity of TMAPEA against certain bacterial and fungal strains. However, further research is needed to understand its mechanism of action and potential therapeutic applications.
  • Enzyme inhibition: TMAPEA may have the ability to inhibit certain enzymes, which could be relevant in the development of new drugs. However, more research is required to explore this potential.

The compound [2-(trimethylazaniumyl)ethyl]phosphonate is a phosphonate derivative characterized by the presence of a trimethylazanium group attached to an ethyl chain linked to a phosphonate functional group. Its molecular formula is C5H13NO4PC_5H_{13}NO_4P, and it is known to play a role as a metabolite in various biological systems, including in humans and the yeast Saccharomyces cerevisiae . This compound can also be considered a conjugate base of phosphocholine, indicating its potential relevance in biochemical pathways related to phospholipid metabolism.

, including:

  • Oxidation: Under specific conditions, this compound can be oxidized, leading to the formation of various phosphonates or phosphates.
  • Hydrolysis: The ester bonds in phosphonates are susceptible to hydrolysis, which can occur under both acidic and basic conditions .
  • Substitution Reactions: The trimethylazanium group can undergo substitution, allowing for the introduction of other functional groups .

These reactions highlight the compound's versatility and potential for further chemical modifications.

The biological activity of [2-(trimethylazaniumyl)ethyl]phosphonate is significant due to its role as a metabolite. It has been identified as a human metabolite and is involved in various metabolic pathways. Its structural similarity to phosphocholine suggests that it may play a role in cell membrane dynamics and signaling processes. Additionally, phosphonates are known for their chelating properties, which can influence metal ion interactions within biological systems .

Several methods can be employed to synthesize [2-(trimethylazaniumyl)ethyl]phosphonate:

  • Alkylation of Phosphonic Acid: This method involves the alkylation of phosphonic acid derivatives using trimethylamine and ethylene oxide or similar reagents.
  • Michaelis–Arbuzov Reaction: This classic reaction can be utilized to prepare phosphonates from trialkyl phosphites and alkyl halides, providing a pathway for synthesizing [2-(trimethylazaniumyl)ethyl]phosphonate .
  • Reduction Reactions: Phosphate groups can be reduced under specific conditions to yield phosphonates, which may include the conversion of phosphate esters into their corresponding phosphonates through reduction processes .

[2-(trimethylazaniumyl)ethyl]phosphonate has several applications:

  • Biochemical Research: It serves as a model compound for studying phosphonate chemistry and its interactions with biological systems.
  • Agricultural Chemistry: Due to its potential chelating properties, it may find applications in agriculture as a component of fertilizers or pesticides.
  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in targeting metabolic pathways involving phospholipids .

Research on the interactions of [2-(trimethylazaniumyl)ethyl]phosphonate with various biological molecules is ongoing. Studies have indicated that this compound may interact with enzymes involved in lipid metabolism and could influence cellular signaling pathways. Its ability to chelate metal ions also suggests potential interactions with metalloproteins and other metal-dependent enzymes .

Several compounds share structural similarities with [2-(trimethylazaniumyl)ethyl]phosphonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N,N-Trimethyl-2-aminoethylphosphonateAminoalkyl PhosphonateContains an amino group that enhances metal binding
TrimethylphosphatePhosphate EsterLacks the azanium group; used primarily as a solvent
PhosphocholinePhospholipidImportant in cell membrane structure; involved in signaling
2-Aminoethylphosphonic acidAminophosphonic AcidContains an amino group; used in chelation chemistry

Uniqueness

The uniqueness of [2-(trimethylazaniumyl)ethyl]phosphonate lies in its specific combination of the trimethylazanium group with the ethyl-phosphonate structure. This configuration not only influences its biological activity but also enhances its potential applications in biochemical research and agricultural chemistry compared to other similar compounds.

Laboratory-Scale Synthesis Protocols

Silyldealkylation-Desilylation Sequential Reactions

The silyldealkylation-desilylation sequential reaction methodology represents a cornerstone approach for the synthesis of [2-(trimethylazaniumyl)ethyl]phosphonate and related derivatives [23]. This two-step protocol involves the initial treatment of dialkyl phosphonate esters with trimethylsilyl halides, followed by hydrolytic desilylation to yield the desired phosphonic acid products [7] [23].

The silyldealkylation reaction mechanism proceeds through the nucleophilic attack of the phosphoryl oxygen on the silicon center of bromotrimethylsilane, displacing bromide ion and forming a trimethylsilyl phosphonate intermediate [23]. Bromotrimethylsilane has emerged as the preferred silylating agent due to its high reactivity and chemoselectivity compared to trimethylchlorosilane [7] [23]. The enhanced reactivity of bromotrimethylsilane enables quantitative conversion under mild conditions, typically at ambient temperature to 60°C [23].

Detailed optimization studies have established optimal reaction parameters for various phosphonate ester substrates [23]. The reaction of dimethyl methylphosphonate with bromotrimethylsilane in acetonitrile at 40°C achieves 93% yield within 10 minutes using a 2:1 molar ratio of silylating agent to substrate [23]. For more sterically hindered substrates such as diisopropyl methylphosphonate, extended reaction times of 90 minutes and higher reagent ratios of 4:1 are required to achieve 97% conversion [23].

Table 1: Silyldealkylation Reaction Conditions for [2-(trimethylazaniumyl)ethyl]phosphonate Precursors

Phosphonate EsterSilylating AgentSolventTemperature (°C)Reaction Time (min)Yield (%)Molar Ratio Bromotrimethylsilane:Substrate
Dimethyl methylphosphonateBromotrimethylsilaneAcetonitrile4010932:1
Diethyl methylphosphonateBromotrimethylsilaneAcetonitrile4015932:1
Diisopropyl methylphosphonateBromotrimethylsilaneAcetonitrile4090974:1
Trimethyl phosphonoacetateBromotrimethylsilaneAcetonitrile6010982:1
Triethyl phosphonoacetateBromotrimethylsilaneAcetonitrile6015962:1

The subsequent desilylation step involves treatment of the trimethylsilyl phosphonate intermediate with water or methanol under neutral conditions [23]. This hydrolytic cleavage of the silicon-oxygen bond regenerates the phosphonic acid functionality while maintaining the integrity of other functional groups present in the molecule [23]. The desilylation reaction proceeds rapidly at room temperature, typically completing within 30 minutes in methanol-water mixtures [22].

Solvent selection significantly influences reaction efficiency and selectivity [23]. Acetonitrile provides excellent results for most substrates, while dimethylformamide and sulfolane demonstrate superior performance for sterically hindered esters [23]. The use of neat bromotrimethylsilane conditions enables rapid conversions within 2-15 minutes at 40°C for all ester types [23].

The chemoselectivity of silyldealkylation reactions represents a critical advantage for complex molecule synthesis [23]. Mixed carboxylate-phosphonate esters undergo selective phosphonate ester cleavage while preserving carboxyl ester functionalities [23]. This selectivity enables the preparation of phosphonoacetic acid derivatives where the carboxyl group remains protected as its ester [23].

Microwave-Assisted Quaternary Ammonium Formation

Microwave-assisted synthesis has revolutionized the preparation of quaternary ammonium phosphonate derivatives through significant acceleration of reaction kinetics and improved yields [4] [23]. The application of microwave irradiation to quaternary ammonium formation reactions enables completion within minutes rather than hours required for conventional thermal heating [4].

The microwave-assisted quaternary ammonium formation involves the reaction of tertiary amine-functionalized phosphonate precursors with alkylating agents under controlled microwave irradiation [4]. The enhanced reaction rates result from selective heating of polar bonds within the reaction mixture, leading to uniform temperature distribution and efficient energy transfer [4] [23].

Optimization studies for microwave-assisted quaternary ammonium formation have identified critical parameters including microwave power, temperature, reaction time, and solvent selection [4]. Water and acetonitrile have emerged as preferred solvents due to their efficient microwave absorption and compatibility with ionic products [4]. Reaction temperatures typically range from 55°C to 125°C depending on the specific substrate and desired conversion [4].

Table 2: Microwave-Assisted Quaternary Ammonium Formation Parameters

PrecursorMicrowave Power (W)Temperature (°C)Reaction TimeYield (%)Solvent
Dimethyl hydrogen-phosphonate451005-60 min26-53Neat/Alcohol
Diethyl hydrogen-phosphonate451005-60 min26-53Neat/Alcohol
n-Butyl methyl hydrogen-phosphonate4512515 min96.6Water/Acetonitrile
Phosphite ester + formaldehydeNot specified556 h72-96Water/Acetonitrile
Quaternary ammonium phosphonate300Variable< 30 min60-98Water/Acetonitrile

The mechanism of microwave-assisted quaternary ammonium formation involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkylating agent [4]. Microwave irradiation enhances the reaction rate by increasing molecular motion and reducing activation energy barriers [4]. The polar nature of the transition state facilitates efficient microwave absorption, leading to selective heating of the reaction sites [4].

Sequential microwave protocols have been developed for the direct synthesis of quaternary ammonium phosphonic acids from simple precursors [4]. These one-vessel procedures combine quaternization and ester hydrolysis steps under continuous microwave irradiation [4]. The sequential approach eliminates intermediate isolation steps and reduces overall synthesis time while maintaining high yields [4].

Temperature control represents a critical factor in microwave-assisted synthesis to prevent overheating and product decomposition [4]. Automated temperature monitoring and power modulation systems ensure precise thermal management throughout the reaction [4]. Optimal yields are achieved when the reaction temperature is maintained within narrow ranges specific to each substrate [4].

Industrial Production Optimization

Continuous Flow Reaction Engineering

Continuous flow reaction engineering has emerged as a transformative approach for the industrial-scale synthesis of [2-(trimethylazaniumyl)ethyl]phosphonate derivatives, offering significant advantages in terms of process efficiency, safety, and scalability [25] [28]. The implementation of continuous flow systems enables precise control over reaction parameters while facilitating rapid heat and mass transfer [25] [30].

Continuous flow reactors for phosphonate synthesis typically employ microfluidic or packed-bed configurations depending on the specific reaction requirements and production scale [5] [25]. Microfluidic reactors provide exceptional mixing efficiency and temperature control for fast reactions, while packed-bed systems offer higher throughput capabilities for large-scale production [5] [25].

The design of continuous flow systems for [2-(trimethylazaniumyl)ethyl]phosphonate synthesis incorporates multiple reaction zones to accommodate sequential transformation steps [5] [25]. These systems integrate mixing chambers, heated reaction zones, and separation units within a single continuous process [5]. Temperature gradients across different reactor sections enable optimization of individual reaction steps while maintaining overall process efficiency [25].

Table 3: Continuous Flow Reaction Engineering Parameters

Reactor TypeFlow Rate (mL/min)Residence Time (min)Temperature (°C)Productivity (g/h)Conversion (%)
Microfluidic0.101520Not specified96
Continuous flow0.25301000.8-1.053
Microwave-assisted flow1.45100Variable26-53
Electrochemical flow0.2Continuous25Not specified70
Packed bedVariable10-6050-200Up to 497080-95

Process intensification through continuous flow systems enables unprecedented productivities for phosphonate synthesis [25]. Optimized continuous flow protocols achieve productivities up to 4.97 kg of material per day while maintaining high yields and selectivity [25]. These production rates represent significant improvements over traditional batch processing methods [25].

The integration of in-line analytical monitoring systems enhances process control and product quality assurance [25]. Low-field phosphorus-31 nuclear magnetic resonance spectroscopy enables real-time monitoring of reaction progress and product formation [25]. Automated feedback control systems adjust reaction parameters based on analytical data to maintain optimal performance [25].

Solvent-free continuous flow processes have been developed to minimize environmental impact and reduce operating costs [25]. These neat reaction conditions eliminate solvent recovery and waste treatment requirements while maintaining high conversion rates [25]. The absence of solvents also simplifies downstream processing and product isolation [25].

Heat integration within continuous flow systems maximizes energy efficiency through heat exchanger networks [5] [25]. Exothermic reaction zones provide thermal energy for endothermic steps, reducing overall energy consumption [25]. Precise temperature control throughout the reactor enables optimization of individual reaction steps while preventing unwanted side reactions [25].

Catalyst Recycling in Large-Scale Phosphonylation

Catalyst recycling represents a critical component of sustainable industrial phosphonylation processes, enabling economic viability while minimizing environmental impact [6] [24]. The development of robust catalyst recovery and regeneration protocols ensures consistent performance across multiple reaction cycles [6] [16].

Heterogeneous catalysts for phosphonylation reactions offer inherent advantages for recycling due to their facile separation from reaction products [2] [6]. Supported metal catalysts, acid-functionalized materials, and organometallic frameworks demonstrate excellent recyclability when properly designed and operated [2] [16]. The selection of appropriate support materials and active sites determines long-term catalyst stability and performance [16].

Reactive distillation systems enable simultaneous catalyst recycling and product separation in phosphoric acid-catalyzed processes [6]. These integrated systems maintain catalyst concentration within the reaction zone while continuously removing products and byproducts [6]. Phosphoric acid catalysts demonstrate excellent recyclability over 12 reaction cycles with minimal activity loss [6].

Table 4: Catalyst Recycling Parameters in Large-Scale Phosphonylation

Catalyst TypeRecycling MethodRecycle CyclesActivity Retention (%)Turnover Number (mol/mol)Operating Temperature (°C)
Phosphoric acidReactive distillation1280-9010.5190-200
Sulfated polyborateCentrifugal separation585-95Not specified70-90
Metal phosphonateFiltration/washingUp to 1090-95VariableAmbient-100
Humic acidPrecipitationNot specifiedVariableNot specified90
Nano antimony oxideMagnetic separation5-785-92Not specified40

The mechanism of catalyst deactivation in phosphonylation reactions involves the formation of phosphate species that temporarily reduce catalytic activity [6]. These phosphate compounds undergo reversible hydrolysis under reaction conditions, regenerating active catalyst sites [6]. Understanding deactivation pathways enables the development of regeneration protocols that restore catalytic activity [6].

Magnetic separation techniques facilitate catalyst recovery in systems employing magnetic nanoparticle supports [16]. Nano antimony oxide catalysts demonstrate excellent magnetic responsiveness while maintaining high catalytic activity across 5-7 recycle cycles [2]. Magnetic separation eliminates the need for filtration or centrifugation steps, simplifying catalyst recovery processes [16].

Catalyst regeneration protocols involve thermal treatment or chemical washing to remove accumulated impurities and restore active sites [16] [24]. Thermal regeneration at moderate temperatures removes organic deposits while preserving catalyst structure [16]. Chemical washing with appropriate solvents removes inorganic impurities and restores surface activity [24].

The economic impact of catalyst recycling on industrial phosphonylation processes extends beyond direct catalyst cost savings [24]. Reduced waste generation, simplified product purification, and decreased environmental compliance costs contribute to overall process economics [24]. Life cycle assessments demonstrate significant environmental benefits from catalyst recycling implementation [24].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.07113031 g/mol

Monoisotopic Mass

167.07113031 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2023

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